N-Hexan-2-yl-N'-nonylthiourea
Description
N-Hexan-2-yl-N'-nonylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a branched hexan-2-yl group (C₆H₁₃) attached to one nitrogen and a linear nonyl group (C₉H₁₉) on the other nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their physical, chemical, and biological properties.
Alkyl thioureas like this compound are typically synthesized via reactions involving isothiocyanates and amines . Their applications span coordination chemistry (due to sulfur’s chelating ability) and pharmacology (as enzyme inhibitors or antimicrobial agents) . The branched hexan-2-yl group may enhance steric effects, while the nonyl chain could increase hydrophobicity, influencing solubility and aggregation behavior.
Properties
CAS No. |
62549-40-0 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-hexan-2-yl-3-nonylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-4-6-8-9-10-11-12-14-17-16(19)18-15(3)13-7-5-2/h15H,4-14H2,1-3H3,(H2,17,18,19) |
InChI Key |
KZHGZIUTDQIATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexan-2-yl-N’-nonylthiourea typically involves the reaction of hexan-2-amine with nonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-Hexan-2-yl-N’-nonylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Hexan-2-yl-N’-nonylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Hexan-2-yl-N’-nonylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the formulation of pesticides and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N-Hexan-2-yl-N’-nonylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares N-Hexan-2-yl-N'-nonylthiourea with selected thiourea derivatives from the evidence:
Key Observations :
- Alkyl vs. Aromatic Substituents: this compound lacks aromaticity, unlike N-(2-Furoyl)-N'-(2-pyridyl)thiourea or the benzoxazole-containing derivative .
- Hydrogen Bonding: Aromatic thioureas (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea) exhibit strong intramolecular H-bonding (N–H⋯N/O/S) and resonance stabilization, which stabilize planar conformations . In contrast, alkyl thioureas like this compound may adopt flexible conformations due to weaker steric constraints.
- Molecular Weight and Solubility: The nonyl chain in this compound increases its molar mass compared to simpler alkyl thioureas, likely reducing aqueous solubility. This trend aligns with the higher molar mass (395.52 g/mol) and lower solubility observed in acyl-heterocyclic thioureas .
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